molecular formula C11H8ClNO4 B8655510 Methyl (5-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

Methyl (5-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

Cat. No.: B8655510
M. Wt: 253.64 g/mol
InChI Key: FQWGALBWNZVLEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (5-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate is a useful research compound. Its molecular formula is C11H8ClNO4 and its molecular weight is 253.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8ClNO4

Molecular Weight

253.64 g/mol

IUPAC Name

methyl 2-(5-chloro-2,3-dioxoindol-1-yl)acetate

InChI

InChI=1S/C11H8ClNO4/c1-17-9(14)5-13-8-3-2-6(12)4-7(8)10(15)11(13)16/h2-4H,5H2,1H3

InChI Key

FQWGALBWNZVLEJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)Cl)C(=O)C1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-chloroisatin, compound VIII, (10.0 g, 55.07 mmol) in anhydrous N,N-dimethylformamide (100 ml) potassium carbonate (9.87 g, 71.59 mmol) was added portionwise at 0-5° C. After stirring at 0-5° C. for further 10 minutes and at ambient temperature for one additional hour methyl bromoacetate (8.25 ml, 60.58 mmol) was added dropwise at such a rate that the internal temperature did not exceed 35° C. The resulting orange suspension was allowed to stir at ambient temperature overnight. Water was added (350 ml) and the product was extracted with ethyl acetate (5×100 ml). The combined organic extracts were washed with brine (100 ml), dried (MgSO4) and evaporated under reduced pressure to give the title compound (10.83 g, 76%) as orange solid (HPLC purity 98%). MS (ESI+): 254.1; MS (ESI−): 252.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound VIII
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
8.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
76%

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